
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a methanesulfonylethyl group, and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: The introduction of the amino group and the methanesulfonylethyl group can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the triazine ring with ammonia or an amine, while the methanesulfonylethyl group can be introduced by reacting with methanesulfonyl chloride in the presence of a base.
Thiol Group Introduction: The thiol group can be introduced by reacting the triazine derivative with a thiolating agent such as hydrogen sulfide or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can be employed in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The methanesulfonylethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-one: This compound has a similar structure but contains a carbonyl group instead of a thiol group.
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-sulfonamide: This compound contains a sulfonamide group instead of a thiol group.
Uniqueness
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazine ring with the amino, methanesulfonylethyl, and thiol groups makes this compound versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H10N4O2S2 |
|---|---|
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
2-amino-6-(1-methylsulfonylethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H10N4O2S2/c1-3(14(2,11)12)4-8-5(7)10-6(13)9-4/h3H,1-2H3,(H3,7,8,9,10,13) |
InChI-Schlüssel |
DVZKOWAQXVWEPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=S)N=C(N1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
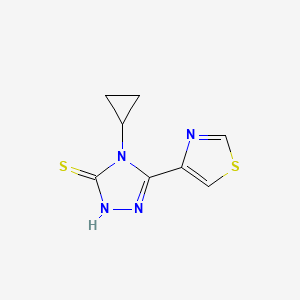
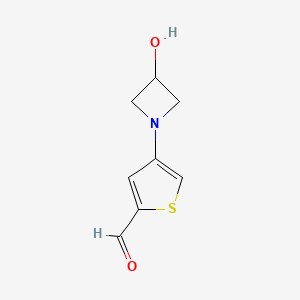

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
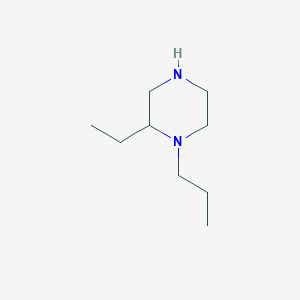
![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
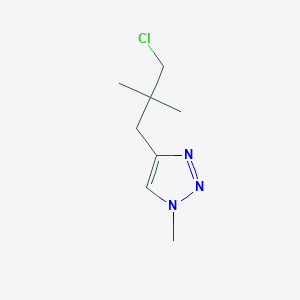


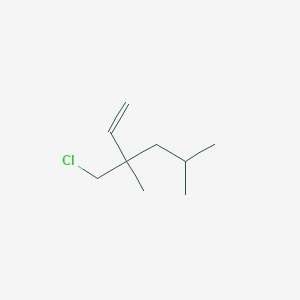
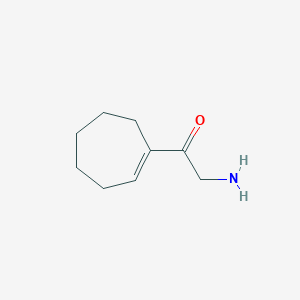
amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
